molecular formula C11H16N2O B1330221 4-tert-Butylbenzhydrazide CAS No. 43100-38-5

4-tert-Butylbenzhydrazide

Cat. No. B1330221
CAS RN: 43100-38-5
M. Wt: 192.26 g/mol
InChI Key: XYUFQWDLRLHUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butylbenzhydrazide is a chemical compound that is part of the hydrazide family, known for its role in forming biologically active compounds across various fields of chemistry. It is related to 4-tert-butylphenol and 4-tert-butylcatechol, which are compounds with tert-butyl groups that influence their physical and chemical properties .

Synthesis Analysis

The synthesis of 4-tert-Butylbenzhydrazide derivatives has been explored in the context of creating potent urease inhibitors. These derivatives were synthesized through the condensation of aromatic aldehydes with commercially available 4-(tert-butyl)benzoic acid, resulting in good to excellent yields. The process was characterized using spectroscopic techniques such as HREI-MS and 1H-NMR .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-tert-butylcatechol, has been studied in various contexts. For instance, the crystal structure of a thiazol-2-amine derivative of 4-tert-butylcatechol was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and \u2160\u00b7\u00b7\u00b7\u2160 contacts that stabilize the three-dimensional network structure . Similarly, the molecular structure of 4-tert-butylpyrazoles was determined using X-ray and NMR spectroscopy, which provided insights into the buttressing effect of the 4-tert-butyl substituent .

Chemical Reactions Analysis

4-tert-Butylcatechol, a related compound, undergoes various chemical reactions, such as electrochemical oxidation in the presence of nucleophiles, leading to the formation of coumestan derivatives and methoxyquinones. These reactions involve mechanisms like 1,4-addition (Michael) and electro-decarboxylation . Additionally, the transformation of 4-tert-butylphenol by ferrate(VI) involves hydroxylation, benzene-ring cleavage, and radical coupling reactions, indicating a complex reaction pathway for the degradation of such compounds .

Physical and Chemical Properties Analysis

The introduction of tert-butyl side groups in polyimides derived from 4-tert-butylcatechol leads to a decrease in dielectric constant, low moisture absorption, and high glass transition temperatures, indicating that the tert-butyl group significantly affects the physical properties of these materials . The solubility and thermal stability of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol also highlight the influence of the tert-butyl group on the material properties .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biochemistry .

Comprehensive and Detailed Summary of the Application

4-tert-Butylbenzhydrazide is used in the synthesis of new N′-Benzylidene-4-tert-butylbenzohydrazide derivatives, which have been evaluated as potent urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition is of significant interest in medicinal chemistry.

Methods of Application or Experimental Procedures

The new N′-Benzylidene-4-tert-butylbenzohydrazide derivatives were synthesized by the condensation of aromatic aldehydes and commercially available 4-tert-butylbenzoic acid . The synthesized compounds were then evaluated for in vitro urease inhibition .

Results or Outcomes Obtained

All synthesized derivatives demonstrated good inhibitory activities in the range of IC50 = 13.33 ± 0.58–251.74 ± 6.82 µM as compared with standard thiourea having IC50 = 21.14 ± 0.425 µM . Two compounds, 6 and 25, were found to be more active than the standard . The study revealed that electron-donating groups in the phenyl ring have more influence on enzyme inhibition .

Safety And Hazards

4-tert-Butylbenzhydrazide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-tert-butylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(14)13-12/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUFQWDLRLHUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074747
Record name Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylbenzhydrazide

CAS RN

43100-38-5
Record name 4-tert-Butylbenzohydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43100-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043100385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-tert-butylbenzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-tert-Butylbenzhydrazide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE762NHT78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 4-tert-butyl benzoic acid (0.2 g, 1.2 mmol in 10 mL of dry THF) cooled to 0° C. and treated with N-methyl-morpholine (1.6 mL, 14.6 mmol) as well as isobutyl chloroformate (1.7 mL, 1.3 mmol). Then the mixture was stirred for 10 minutes at 0° C. After hydrazine (0.6 g, 3.6 mmol) was added to the reaction mixture, it was stirred 3 hours at 25° C. The reaction was then diluted with ethyl acetate (100 mL), washed with saturated sodium bicarbonate solution as well as brine, and concentrated in vacuum. The crude material was chromatographed on silica gel eluting with hexanes/ethyl acetate=2:1 to give 4-tert-butyl-benzoic acid hydrazide.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The particularly preferred substituted aromatic hydrazone 2-hydroxy-1-naphthaldehyde-p-(t-butyl)-benzoyl hydrazone is prepared in a manner similar to the preparation of 2-hydroxy-1-naphthaldehyde-o-aminobenzoyl hydrazone, Equations (1) through (3) above. Since the ester of p-(t-butyl)-benzoic acid is not available the preparation of this hydrazone requires the additional step of esterification of the benzoic acid. The ester of p-(t-butyl)-benzoic acid is reacted with hydrazine to produce p-(t-butyl)-benzhydrazide. This hydrazide is then reacted with 2-hydroxy-1-naphthaldehyde to yield 2-hydroxy-1-naphthaldehyde-p-(t-butyl)-benzoyl hydrazone.
Name
2-hydroxy-1-naphthaldehyde-o-aminobenzoyl hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butylbenzhydrazide
Reactant of Route 2
Reactant of Route 2
4-tert-Butylbenzhydrazide
Reactant of Route 3
Reactant of Route 3
4-tert-Butylbenzhydrazide
Reactant of Route 4
Reactant of Route 4
4-tert-Butylbenzhydrazide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-tert-Butylbenzhydrazide
Reactant of Route 6
Reactant of Route 6
4-tert-Butylbenzhydrazide

Citations

For This Compound
14
Citations
Ł Popiołek, A Biernasiuk - Journal of enzyme inhibition and …, 2016 - Taylor & Francis
… To the solution of 0.01 mole of adequate carboxylic acid hydrazide: 3-methoxybenzhydrazide (1) or 4-tert-butylbenzhydrazide (2) in 10 mL of ethanol, an appropriate substituted …
Number of citations: 24 www.tandfonline.com
F Osterod, A Kraft - Molecules, 1999 - mdpi.com
A solution of 5-nitroisophthaloyl dichloride (1)[1](3.92 g, 15.8 mmol) and 4-tert-butylbenzhydrazide (2)[2](6.08 g, 31.6 mmol) in CHCl 3 (70 mL) was heated to reflux for 12 h. The solvent …
Number of citations: 5 www.mdpi.com
J Yang, Z Yuan, G Yu, S He, Q Hu, Q Wu, B Jiang… - Journal of …, 2016 - Springer
… With this in mind, chemosensor HL was obtained in good yield (82 %) through coupling 8-hydroxyjulolidine-9- carboxaldehyde with 4-tert-butylbenzhydrazide under microwave …
Number of citations: 18 link.springer.com
B Jin - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
… mixture was cooled to the room temperature, and dumped into ten folds of excess water to afford plenty of white solid, filtered and washed with water to yield 4-tert-butylbenzhydrazide (a…
Number of citations: 7 scripts.iucr.org
HY Li, TY Li, Q Liu, QL Xu, CC Wang, S Zhang… - Journal of …, 2013 - Elsevier
… A mixture of 2,2′-bipyridinyl-4,4′-dicarboxylic acid or 2,2′-bipyridinyl-5,5′-dicarboxylic acid (2 mmol) and benzoylhydrazine or 4-tert-butylbenzhydrazide (4 mmol) was refluxed in …
Number of citations: 6 www.sciencedirect.com
V Martin-Daguet, P Gasnier, M Caude - Analytical chemistry, 1997 - ACS Publications
… H 2 terBuDIB was prepared from 4-tert-butylbenzhydrazide (Lancaster, Bischheim, France) with the same experimental conditions as H 2 DIB. Uranium solutions (CEA, Paris, France) …
Number of citations: 9 pubs.acs.org
A Jurowska, J Szklarzewicz, I Glos… - Journal of Molecular …, 2023 - Elsevier
… with Schiff base ligands show PTP1B inhibition activity, and [VO(L)(phen)]·0.5H 2 O, where L = Schiff base ligand derived from 5-bromosalicylaldehyde and 4‑tert-butylbenzhydrazide, …
Number of citations: 2 www.sciencedirect.com
Ł Popiołek, A Biernasiuk, K Paruch, A Malm… - Archives of pharmacal …, 2018 - Springer
… 0.002 Mole of appropriate carboxylic acid hydrazide (3-methoxybenzhydrazide—1 or 4-tert-butylbenzhydrazide—2, respectively) was dissolved in 10 ml of ethanol (96%). Then 0.0022 …
Number of citations: 18 link.springer.com
D Matoga, J Szklarzewicz, W Nitek - Polyhedron, 2012 - Elsevier
… The synthetic procedure was analoguous to that of 1 except that 4-tert-butylbenzhydrazide (384 mg, 2.00 mmol) was used instead of 4-nitrobenzhydrazide. Yield: 0.180 g; 34.2%. Anal. …
Number of citations: 15 www.sciencedirect.com
J Matysiak, A Nasulewicz, M Pełczyńska… - European Journal of …, 2006 - Elsevier
A series of new 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles has been synthesised and evaluated for their antiproliferative activity. The compounds were prepared by the …
Number of citations: 117 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.